REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[CH:8][C:7]([Br:10])=[CH:6][C:3]=1[C:4]#[N:5].C(N(CC)CC)C.[CH2:18]([O:20][P:21]([CH2:26][C:27]1[CH:35]=[CH:34][C:30]([C:31](Cl)=[O:32])=[CH:29][CH:28]=1)([O:23][CH2:24][CH3:25])=[O:22])[CH3:19].O>CN(C)C1C=CN=CC=1.ClCCl>[CH2:24]([O:23][P:21]([CH2:26][C:27]1[CH:28]=[CH:29][C:30]([C:31]([NH:1][C:2]2[CH:9]=[CH:8][C:7]([Br:10])=[CH:6][C:3]=2[C:4]#[N:5])=[O:32])=[CH:34][CH:35]=1)([O:20][CH2:18][CH3:19])=[O:22])[CH3:25]
|
Name
|
|
Quantity
|
3.94 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C#N)C=C(C=C1)Br
|
Name
|
|
Quantity
|
2.22 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.49 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
5.81 g
|
Type
|
reactant
|
Smiles
|
C(C)OP(=O)(OCC)CC1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirring it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling the system with ice
|
Type
|
STIRRING
|
Details
|
After stirring the resulting mixture at ambient temperature for 10 hours
|
Duration
|
10 h
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform layer was dried on anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by a silica gel column chromato-graphy
|
Type
|
ADDITION
|
Details
|
1:2 mixture of chloroform and ethyl acetate as an eluent
|
Type
|
CUSTOM
|
Details
|
followed by recrystallization from benzene-n-hexane mixture
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OP(=O)(OCC)CC1=CC=C(C(=O)NC2=C(C=C(C=C2)Br)C#N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.94 g | |
YIELD: CALCULATEDPERCENTYIELD | 32.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |